molecular formula C8H10ClNO B1399292 (4-Pyridyl)acetone hydrochloride CAS No. 70199-62-1

(4-Pyridyl)acetone hydrochloride

Cat. No.: B1399292
CAS No.: 70199-62-1
M. Wt: 171.62 g/mol
InChI Key: VEGGZQXLRRJVFN-UHFFFAOYSA-N
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Description

(4-Pyridyl)acetone hydrochloride: is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . It is a derivative of acetone where a pyridine ring is attached to the alpha-carbon of acetone, and the hydrochloride salt form enhances its solubility in water.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloropyridine and an alcoholic solution of sodium alkoxide .

  • Reaction Process: Ethyl acetoacetate is added dropwise to the reaction flask containing the 4-chloropyridine and sodium alkoxide under agitation.

  • Condensation and Hydrolysis: The mixture is heated to perform condensation, followed by hydrolysis and decarboxylation to obtain the intermediate product.

  • Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent, washed, dried, and purified by reduced pressure distillation to yield (4-pyridyl)acetone .

Industrial Production Methods: The industrial production of This compound involves scaling up the above synthetic route with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Pyridyl)acetone hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) are employed.

  • Substitution: Nucleophiles such as ammonia or alkyl halides are used under basic or acidic conditions.

Major Products Formed:

  • Pyridine-N-oxide: from oxidation.

  • 4-Pyridyl-2-propanol: from reduction.

  • Various substituted pyridines from nucleophilic substitution.

Scientific Research Applications

(4-Pyridyl)acetone hydrochloride: has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-pyridyl)acetone hydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The pyridine ring can bind to active sites, modulating enzyme activity or receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and biological system under study.

Comparison with Similar Compounds

  • 4-Pyridylacetone: Lacks the hydrochloride salt form.

  • 4-Pyridyl-2-propanol: Reduced form of (4-pyridyl)acetone hydrochloride.

The uniqueness of This compound lies in its enhanced solubility and reactivity due to the presence of the hydrochloride group, making it more versatile in various applications.

Properties

IUPAC Name

1-pyridin-4-ylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGZQXLRRJVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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